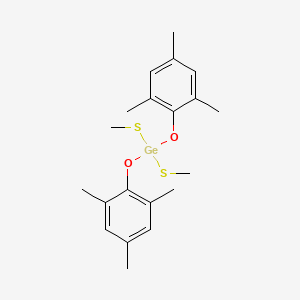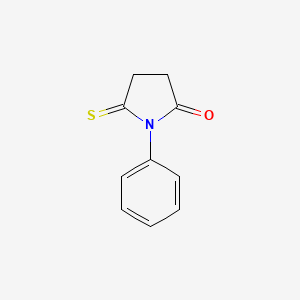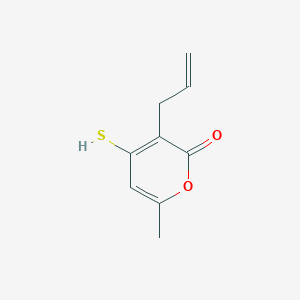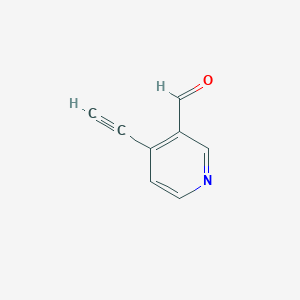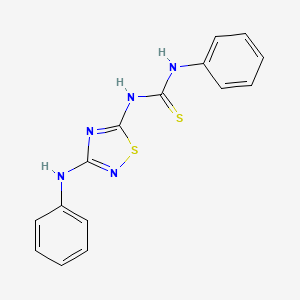
N-(3-Anilino-1,2,4-thiadiazol-5-yl)-N'-phenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Anilino-1,2,4-thiadiazol-5-yl)-N’-phenylthiourea is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a thiadiazole ring, an aniline group, and a phenylthiourea moiety. This compound has garnered interest due to its potential biological activities and its role in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Anilino-1,2,4-thiadiazol-5-yl)-N’-phenylthiourea typically involves the reaction of 3-anilino-1,2,4-thiadiazole with phenyl isothiocyanate. The reaction is usually carried out in an appropriate solvent such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N-(3-Anilino-1,2,4-thiadiazol-5-yl)-N’-phenylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Anilino-1,2,4-thiadiazol-5-yl)-N’-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Wissenschaftliche Forschungsanwendungen
N-(3-Anilino-1,2,4-thiadiazol-5-yl)-N’-phenylthiourea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(3-Anilino-1,2,4-thiadiazol-5-yl)-N’-phenylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Anilino-1,2,4-thiadiazol-5-yl)-N’-phenylurea
- N-(3-Anilino-1,2,4-thiadiazol-5-yl)-N’-phenylcarbamate
- N-(3-Anilino-1,2,4-thiadiazol-5-yl)-N’-phenylsulfonamide
Uniqueness
N-(3-Anilino-1,2,4-thiadiazol-5-yl)-N’-phenylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiourea moiety, in particular, is responsible for its potential biological activities, setting it apart from similar compounds.
Eigenschaften
CAS-Nummer |
917947-40-1 |
|---|---|
Molekularformel |
C15H13N5S2 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
1-(3-anilino-1,2,4-thiadiazol-5-yl)-3-phenylthiourea |
InChI |
InChI=1S/C15H13N5S2/c21-14(17-12-9-5-2-6-10-12)19-15-18-13(20-22-15)16-11-7-3-1-4-8-11/h1-10H,(H3,16,17,18,19,20,21) |
InChI-Schlüssel |
HLSWPELXIBYLGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=NSC(=N2)NC(=S)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Bromobenzo[h]isoquinoline-5-carbonitrile](/img/structure/B14175512.png)
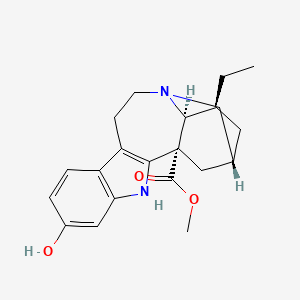
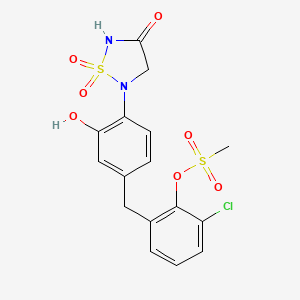
![2-Methyl-5-[(tribenzylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14175539.png)
![2-Thiophen-2-yl-5-[13-(5-thiophen-2-ylthiophen-2-yl)pentacen-6-yl]thiophene](/img/structure/B14175546.png)
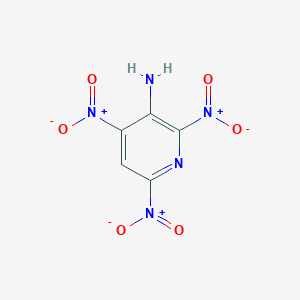

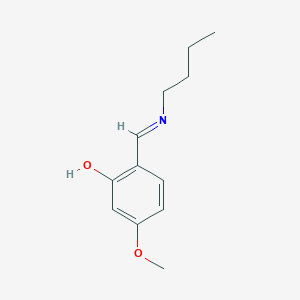
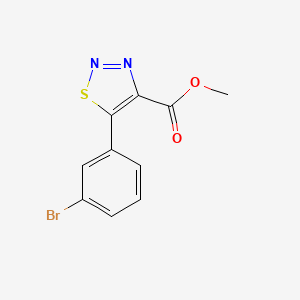
![Benzenamine, 3-[2-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl]-](/img/structure/B14175565.png)
